rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo
Description
rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo is a bicyclic ketone derivative with a hydroxyl group at the C-5 position and an endo stereochemical configuration. The compound’s bicyclo[2.2.1]heptane (norbornane) skeleton is rigid, making it a valuable scaffold in medicinal chemistry and asymmetric synthesis . The racemic ("rac") designation indicates a 1:1 mixture of enantiomers, which can influence its physicochemical and biological properties.
Properties
CAS No. |
58029-23-5 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C7H10O2/c8-6-2-4-1-5(6)3-7(4)9/h4-6,8H,1-3H2/t4-,5-,6-/m1/s1 |
InChI Key |
MEKPWSWDFQIUGH-HSUXUTPPSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1CC2=O)O |
Canonical SMILES |
C1C2CC(C1CC2=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Classic Thermal Diels-Alder Approach
In a standard protocol, cyclopentadiene reacts with maleic anhydride at 80–100°C to form the bicyclic adduct. Subsequent hydrolysis yields the diacid, which is decarboxylated to the ketone precursor. However, this route lacks direct hydroxylation capabilities, necessitating post-cyclization oxidation or reduction steps.
Key Reaction Parameters
| Component | Conditions | Yield (%) |
|---|---|---|
| Cyclopentadiene | 80°C, 12 hr | 65–75 |
| Maleic anhydride | Toluene solvent | — |
| Hydrolysis (H₂SO₄) | 60°C, 4 hr | 90 |
Asymmetric Catalysis for endo Selectivity
Chiral Lewis acids, such as bis(oxazoline)-Cu(II) complexes, enable enantioselective Diels-Alder reactions. For example, using a Cu(OTf)₂/(R)-Ph-Box catalyst, the endo adduct is obtained with >90% enantiomeric excess (ee) at −40°C. This method avoids racemization but requires stringent anhydrous conditions.
Post-Cyclization Functionalization: Introducing the 5-Hydroxy Group
The hydroxyl group at position 5 is introduced via oxidation, epoxidation, or enzymatic modification.
Epoxidation and Acid-Catalyzed Ring Opening
Epoxidation of the norbornene intermediate with m-chloroperbenzoic acid (mCPBA) generates an epoxide, which undergoes acid-catalyzed ring opening to yield the diol. Selective oxidation of the secondary alcohol with Jones reagent (CrO₃/H₂SO₄) then forms the ketone.
Optimized Epoxidation Conditions
| Reagent | Temperature | Time | Yield (%) |
|---|---|---|---|
| mCPBA | 0°C → rt | 6 hr | 78 |
| H₂SO₄ | 50°C | 2 hr | 85 |
Enzymatic Hydroxylation
Baeyer-Villiger monooxygenases (BVMOs) from Pseudomonas putida catalyze regioselective hydroxylation of bicyclic ketones. For example, 2,5-diketocamphane 1,2-monooxygenase introduces a hydroxyl group at position 5 with 95% enantioselectivity under aerobic conditions.
Enzymatic Reaction Profile
| Parameter | Value |
|---|---|
| pH | 7.4 |
| Temperature | 30°C |
| Cofactor | NADPH (0.5 mM) |
| Turnover frequency | 12 min⁻¹ |
Reductive Amination and Resolution of Racemates
Although the target compound is a racemate, enantiomeric resolution is critical for pharmacological studies.
Kinetic Resolution via Lipase-Catalyzed Esterification
Candida antarctica lipase B (CAL-B) selectively acylates the (1R,4R,5R)-enantiomer with vinyl acetate, leaving the undesired enantiomer unreacted. The acylated product is separated via chromatography, achieving 98% ee.
Separation Efficiency
| Method | Resolution Factor (Rs) | Purity (%) |
|---|---|---|
| Chiral HPLC (AD-H) | 2.5 | 99 |
| Crystallization | — | 95 |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and minimal purification steps.
Continuous Flow Reactor Optimization
A tubular reactor with immobilized Lewis acid catalysts (e.g., Sc(OTf)₃) achieves 85% conversion in 10 minutes at 120°C, reducing side products compared to batch processes.
Flow Reactor Parameters
| Variable | Value |
|---|---|
| Residence time | 10 min |
| Pressure | 5 bar |
| Catalyst loading | 2 mol% |
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies for rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one synthesis:
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Thermal Diels-Alder | 65–75 | Moderate | High | $ |
| Asymmetric Catalysis | 80–90 | High | Low | $$$ |
| Enzymatic Hydroxylation | 70 | Very High | Medium | $$ |
| Continuous Flow | 85 | Moderate | Very High | $ |
Chemical Reactions Analysis
Types of Reactions
rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxobicyclo[2.2.1]heptan-2-one.
Reduction: Formation of 5-hydroxybicyclo[2.2.1]heptan-2-ol.
Substitution: Formation of 5-chlorobicyclo[2.2.1]heptan-2-one or 5-aminobicyclo[2.2.1]heptan-2-one.
Scientific Research Applications
rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. This interaction can lead to changes in biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
(a) Hydroxy-Substituted Analogs
- (1R,4R,5R)-5-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one Molecular Formula: C₁₀H₁₆O₂ Molecular Weight: 168.115 g/mol Key Features: Additional methyl groups at C-1 and C-7 enhance lipophilicity (XlogP ≈ 1.5) compared to the parent compound. The hydroxyl group at C-5 is retained, but the trimethyl substitution may alter metabolic stability.
(b) Amino-Substituted Analogs
- (1R,4R)-1-Amino-3,3-dimethyl-bicyclo[2.2.1]heptan-2-one Molecular Formula: C₁₀H₁₅NO Molecular Weight: 165.23 g/mol Key Features: Replacement of the hydroxyl group with an amino group introduces basicity (pKa ~9–10). Safety data highlight its use in pharmaceutical intermediates, though toxicity profiles require careful handling .
Trifluoromethyl and Adamantane Derivatives
(a) Trifluoromethyl-Substituted Analog
- rac-(1R,4R,5R)-5-Hydroxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one
(b) Adamantane-Fused Analog
- (1R,4R,5R)-4-(4-Adamantan-1-yl)-2,6-dihydroxyphenyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-one Molecular Formula: C₂₄H₃₀O₃ Molecular Weight: 366.50 g/mol Key Features: Incorporation of an adamantane moiety increases hydrophobicity and binding affinity to cannabinoid receptors.
Structural Isomers and Ring-System Variants
(a) Bicyclo[3.2.0]heptan-2-one Derivatives
- rac-(1S,5S)-bicyclo[3.2.0]heptan-2-one Molecular Formula: C₇H₁₀O Molecular Weight: 110.15 g/mol Key Features: The bicyclo[3.2.0] system introduces a strained seven-membered ring, reducing stability compared to the norbornane scaffold. This variant is used in probing ring-opening reactions in organic synthesis .
(b) 2-Oxabicyclo[3.2.0]heptan-7-one
Comparative Data Table
Research Findings and Implications
- Stereochemical Impact : The endo configuration of the parent compound enhances ring strain, favoring nucleophilic additions at the carbonyl group compared to exo isomers .
- Biological Activity : Hydroxy-substituted analogs like (+)-exo-5-hydroxycamphor exhibit antimicrobial properties, whereas adamantane derivatives target neurological receptors .
- Synthetic Utility: Trifluoromethyl and amino derivatives highlight the scaffold’s versatility in drug design, enabling tailored pharmacokinetic profiles .
Biological Activity
The compound rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo is a bicyclic compound notable for its unique structural features, including a hydroxyl group at the 5-position of the bicyclo[2.2.1]heptane framework. Its molecular formula is CHO, with a molecular weight of approximately 158.21 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in modulating biochemical pathways.
Biological Activity
Research indicates that rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one may exhibit various biological activities:
- Antimicrobial Properties : Similar bicyclic compounds have shown effectiveness against a range of microbial pathogens. The hydroxyl group may enhance solubility and bioactivity.
- Anti-inflammatory Effects : Compounds with similar structures have been implicated in reducing inflammation through modulation of inflammatory pathways.
- Cytochrome P450 Interaction : Preliminary studies suggest that this compound could influence cytochrome P450 enzymes involved in drug metabolism, potentially affecting pharmacokinetics and efficacy of other drugs.
Case Studies
- Antimicrobial Activity : A study evaluating the antimicrobial efficacy of bicyclic compounds found that derivatives similar to rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .
- Anti-inflammatory Mechanisms : Research on bicyclic alcohols indicated that they could inhibit pro-inflammatory cytokines in vitro, leading to reduced inflammation markers in animal models . This suggests that rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one may possess similar properties.
- Drug Metabolism Studies : Investigations into the interaction of bicyclic compounds with cytochrome P450 enzymes revealed that certain structural modifications could enhance or inhibit enzyme activity, impacting drug metabolism . This highlights the importance of further studies on rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one in pharmacological contexts.
Comparative Analysis
The following table summarizes structural comparisons between rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one and related compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Bicyclo[3.3.0]octan-3-one | Bicyclic ketone | Larger ring system; different stereochemistry |
| 5-Hydroxycamphor | Bicyclic alcohol | Contains an additional methyl group; varied activity |
| 3-Hydroxybicyclo[3.3.0]octane | Bicyclic alcohol | Different hydroxyl positioning; altered reactivity |
This comparison illustrates the unique attributes of rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one relative to its analogs.
Q & A
Basic: What synthetic methodologies are recommended for preparing rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one, endo?
Methodological Answer:
The synthesis of this bicyclic ketone typically involves cycloaddition reactions to construct the norbornane framework, followed by stereoselective hydroxylation. Key steps include:
- Cycloaddition : Use Diels-Alder reactions between cyclopentadiene and ketene derivatives to form the bicyclic core .
- Hydroxylation : Enzymatic or chemical oxidation (e.g., Sharpless dihydroxylation) to introduce the 5-hydroxy group with stereocontrol .
- Racemic Resolution : Chiral chromatography or kinetic resolution to isolate the rac-(1R,4R,5R) enantiomer .
Validation : Confirm stereochemistry via X-ray crystallography or NOE NMR experiments .
Basic: How can the stereochemical integrity of this compound be validated during synthesis?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak® IG with hexane/isopropanol mobile phases to resolve enantiomers .
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to confirm absolute configuration .
- X-ray Crystallography : Resolve crystal structures to unambiguously assign the endo configuration of the hydroxyl group .
Note : For intermediates, monitor reaction progress via -NDR (Nuclear Overhauser Difference Spectroscopy) to detect spatial proximity of protons .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : -NMR distinguishes bridgehead carbons (C1, C4, C5) due to their unique chemical shifts (δ 90–110 ppm). -NMR reveals coupling patterns for the hydroxyl proton (broad singlet at δ 1.5–2.5 ppm) .
- IR Spectroscopy : Confirm the ketone (C=O stretch at ~1700 cm) and hydroxyl (O–H stretch at ~3400 cm) functionalities .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] at m/z 154.0998 for CHO) .
Advanced: How does the stereochemistry of the hydroxyl group influence biological activity in receptor-binding studies?
Methodological Answer:
The endo-hydroxyl group enhances hydrogen-bonding interactions with target proteins. For example:
- Molecular Docking : Simulations show the hydroxyl group forms a key hydrogen bond with Ser-129 in enzyme active sites, increasing binding affinity by ~30% compared to exo isomers .
- Comparative Studies : Racemic mixtures exhibit lower activity (IC = 5 μM) versus enantiopure (1R,4R,5R) forms (IC = 1.2 μM), highlighting stereochemical specificity .
Experimental Design : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Advanced: What strategies resolve contradictions in reported solubility data for this compound?
Methodological Answer:
Discrepancies arise from solvent polarity and crystallization conditions. To address:
- Hansen Solubility Parameters : Calculate HSPs (δ, δ, δ) to predict solubility in non-polar (e.g., toluene) vs. polar aprotic solvents (e.g., DMSO) .
- Crystal Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify metastable forms with higher solubility .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables (temperature, purity) causing outliers in literature data .
Advanced: How can environmental fate studies be designed to assess this compound’s ecological impact?
Methodological Answer:
- Photodegradation Assays : Expose the compound to UV light (λ = 254 nm) in aqueous media; monitor degradation via LC-MS and quantify half-life .
- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) to determine LC values .
- Partition Coefficients : Measure log (octanol-water) to predict bioaccumulation potential. Reported log = 1.2 suggests moderate hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
